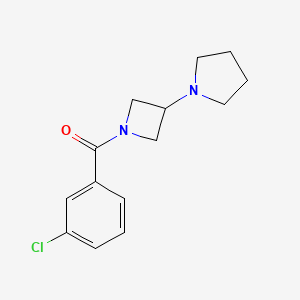
Ethyl 2-methyl-2-(thiophen-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-methyl-2-(thiophen-2-yl)propanoate is a chemical compound with the CAS Number: 666852-63-7 . It has a molecular weight of 198.29 and its IUPAC name is ethyl 2-methyl-2-(2-thienyl)propanoate . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for Ethyl 2-methyl-2-(thiophen-2-yl)propanoate is 1S/C10H14O2S/c1-4-12-9(11)10(2,3)8-6-5-7-13-8/h5-7H,4H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.科学的研究の応用
Electrochromic Properties and Conducting Polymers
Ethyl 2-methyl-2-(thiophen-2-yl)propanoate and its derivatives have been studied for their use in the development of conducting polymers. These polymers exhibit color changes and electronic transitions that are significant for electrochromic applications. For example, octanoic acid 2-thiophen-3-yl-ethyl ester, a related compound, has been synthesized and used to create polymers that change color between yellow and blue, demonstrating potential in electrochromic devices (Sacan et al., 2006).
Synthesis of Polyheterocyclic Compounds
In the field of organic synthesis, ethyl 2-methyl-2-(thiophen-2-yl)propanoate is utilized in the formation of polyheterocyclic compounds. A study demonstrated the use of this compound in the synthesis of complex structures like 1-(5-hydroxyfuran/thieno/pyrrolo[3,2-e]benzofuran-4-yl)ethanones, highlighting its role in creating functionally diverse molecular structures (Zhang et al., 2017).
Antimicrobial Applications
Several studies have explored the antimicrobial potential of thiophene derivatives, including those related to ethyl 2-methyl-2-(thiophen-2-yl)propanoate. These compounds have shown effectiveness against various bacterial strains and fungi, suggesting their potential in developing new antimicrobial agents. One example is the synthesis of ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiopehene-3-carboxylate and its examination for antibacterial activity (Altundas et al., 2010).
Applications in Cancer Research
Ethyl 2-methyl-2-(thiophen-2-yl)propanoate derivatives have been investigated for their antitumor activities. For instance, the synthesis of thiazolyl(hydrazonoethyl)thiazoles, derived from a building block structurally similar to ethyl 2-methyl-2-(thiophen-2-yl)propanoate, has shown promising results against breast cancer cells, indicating potential applications in cancer treatment (Mahmoud et al., 2021).
Crystal Structure Analysis
The crystal structures of compounds related to ethyl 2-methyl-2-(thiophen-2-yl)propanoate have been studied to understand their chemical properties better. These studies contribute to the field of material science and pharmaceuticals, where the structural understanding of such compounds is crucial (Nagaraju et al., 2018).
Safety and Hazards
Ethyl 2-methyl-2-(thiophen-2-yl)propanoate is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate potential hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
ethyl 2-methyl-2-thiophen-2-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-4-12-9(11)10(2,3)8-6-5-7-13-8/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSWEVAPDCNYQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrobromide](/img/structure/B2415803.png)
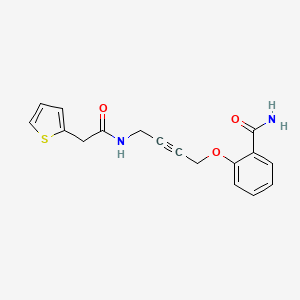
![Thieno[3,2-b]thiophene-2,5-dicarboxylic acid](/img/structure/B2415806.png)
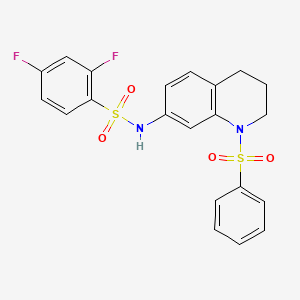
![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415809.png)
![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2415810.png)
![1-(4-Benzylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2415811.png)
![(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide](/img/structure/B2415812.png)
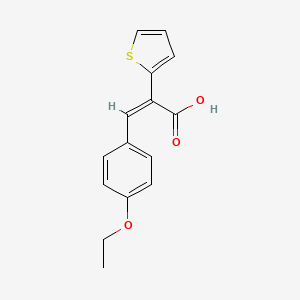
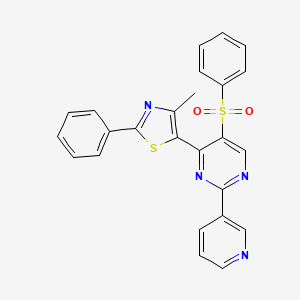
![methyl 4-[4-(benzyloxy)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2415820.png)

![2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol](/img/structure/B2415825.png)
